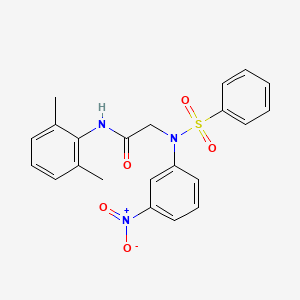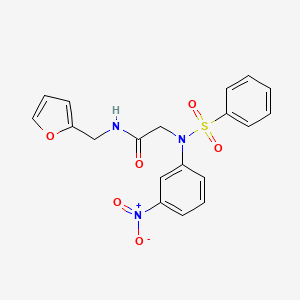
N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPN is a glycine derivative that has been extensively studied for its ability to selectively activate the G protein-coupled estrogen receptor (GPER).
Mechanism of Action
DPN binds to N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide and activates downstream signaling pathways, including the cyclic adenosine monophosphate (cAMP) and extracellular signal-regulated kinase (ERK) pathways. Activation of these pathways leads to a range of physiological effects, such as vasodilation, anti-inflammatory effects, and regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
DPN has been shown to have a range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and regulation of cell proliferation and apoptosis. DPN has also been shown to modulate glucose metabolism and insulin sensitivity in animal models, suggesting potential applications in the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
DPN has several advantages as a research tool, including its high affinity for N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, its selectivity for this receptor, and its ability to activate downstream signaling pathways. However, DPN has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on DPN. One area of interest is the role of N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in cancer, as DPN has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. Another area of interest is the potential therapeutic applications of DPN in metabolic disorders, such as type 2 diabetes. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of DPN on glucose metabolism and insulin sensitivity.
Scientific Research Applications
DPN has been extensively studied for its ability to selectively activate N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, which is a member of the G protein-coupled receptor family. This compound is expressed in various tissues, including the brain, heart, and reproductive organs, and has been implicated in a range of physiological processes, such as cardiovascular function, metabolism, and cancer. DPN has been shown to have a high affinity for this compound, making it a valuable tool for studying the physiological and pathological roles of this receptor.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-16-8-6-9-17(2)22(16)23-21(26)15-24(18-10-7-11-19(14-18)25(27)28)31(29,30)20-12-4-3-5-13-20/h3-14H,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZROPQUIPUQDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3456467.png)
![4-(acetylamino)-N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3456473.png)

![N-(4-methylbenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456496.png)
![N-(4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456502.png)
![N-(3,4-dimethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456511.png)
![N-1,3-benzodioxol-5-yl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456512.png)
![methyl 2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzoate](/img/structure/B3456514.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B3456522.png)
![N-(3-nitrophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3456534.png)

![N-benzyl-N-(2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B3456548.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B3456554.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3456574.png)
